Cas no 882283-67-2 (4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine)

4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with chloro, nitro, and imidazolyl functional groups. This structure confers reactivity suitable for use as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both electron-withdrawing (nitro, chloro) and electron-donating (imidazolyl) groups enhances its utility in nucleophilic substitution and cross-coupling reactions. Its well-defined reactivity profile allows for selective modifications, making it valuable for constructing complex molecular architectures. The compound is typically handled under controlled conditions due to its potential sensitivity to moisture and light, ensuring stability during storage and use.
4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine structure
882283-67-2 structure
Product name:4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine
CAS No:882283-67-2
MF:C7H4ClN5O2
MW:225.591958999634
MDL:MFCD08367393
CID:1072365
PubChem ID:23477436

4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine
    • AKOS002908763
    • 4-chloro-6-imidazol-1-yl-5-nitropyrimidine
    • 882283-67-2
    • MDL: MFCD08367393
    • Inchi: InChI=1S/C7H4ClN5O2/c8-6-5(13(14)15)7(11-3-10-6)12-2-1-9-4-12/h1-4H
    • InChI Key: DNXIPPFWVGQSTO-UHFFFAOYSA-N
    • SMILES: C1=CN(C=N1)C2=NC=NC(=C2[N+](=O)[O-])Cl

Computed Properties

  • Exact Mass: 225.0053521g/mol
  • Monoisotopic Mass: 225.0053521g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 89.4Ų

4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
085452-1g
4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine, 97%
882283-67-2 97%
1g
$433.00 2023-09-06
Chemenu
CM527309-1g
4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine
882283-67-2 95%
1g
$268 2023-02-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1628819-1g
4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine
882283-67-2 98%
1g
¥1822.00 2024-04-27
Chemenu
CM527309-5g
4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine
882283-67-2 95%
5g
$806 2023-02-01
Crysdot LLC
CD11035361-5g
4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine
882283-67-2 95+%
5g
$805 2024-07-18

Additional information on 4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine

Comprehensive Overview of 4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine (CAS No. 882283-67-2)

4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine (CAS No. 882283-67-2) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This nitropyrimidine derivative is characterized by its unique molecular structure, combining a chloro substituent, an imidazole ring, and a nitro group. Its versatility makes it a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and antimicrobial agents.

The compound's CAS number 882283-67-2 is frequently searched in chemical databases, reflecting its relevance in modern drug discovery. Researchers often explore its reactivity patterns, especially the chloro-nitropyrimidine core, which serves as a key scaffold for cross-coupling reactions and nucleophilic substitutions. Recent studies highlight its potential in targeting ATP-binding sites of enzymes, aligning with the growing interest in precision medicine and personalized therapeutics.

In the context of green chemistry, 4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine has been investigated for its compatibility with sustainable synthesis methods. With the rise of AI-driven drug design, computational tools like molecular docking and QSAR modeling are increasingly used to predict its interactions with biological targets. This aligns with industry trends focusing on high-throughput screening and fragment-based drug discovery.

The compound's imidazole moiety is particularly noteworthy, as it mimics histidine residues in proteins, making it a hotspot for medicinal chemistry applications. Its nitro group also contributes to electron-withdrawing effects, enhancing its reactivity in heterocyclic transformations. These properties are frequently discussed in forums related to structure-activity relationships (SAR) and lead optimization strategies.

From a commercial perspective, CAS 882283-67-2 is often listed in catalogs of fine chemicals and building blocks for drug development. Suppliers emphasize its high purity (>98%) and stability under standard storage conditions, addressing concerns about compound degradation in long-term research projects. Its role in combinatorial chemistry libraries further underscores its utility in hit-to-lead campaigns.

Emerging applications of 4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine include its use in proteomics studies and chemical biology probes. Researchers are exploring its potential as a photoaffinity label or click chemistry component, capitalizing on its bioorthogonal reactivity. These innovations resonate with the broader scientific community's focus on target identification and mechanistic studies.

Quality control protocols for 882283-67-2 typically involve HPLC analysis and mass spectrometry to ensure batch-to-batch consistency—a critical factor for reproducible research. The compound's spectroscopic data (e.g., NMR and IR spectra) are well-documented, facilitating its identification in complex reaction mixtures.

In summary, 4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine represents a multifaceted tool for modern chemical research. Its structural features and reactivity profile continue to inspire innovations across drug discovery, materials science, and bioconjugation techniques, making it a compound of enduring interest in both academic and industrial settings.

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